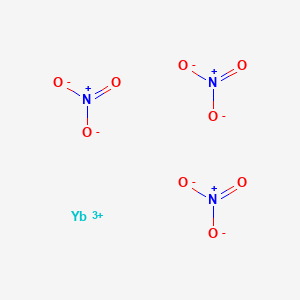
Chlorosyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorosyl, also known as chlorosulfonate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive compound that can be used as a reagent for various chemical reactions. Chlorosyl has been widely used in organic synthesis, analytical chemistry, and material science.
Aplicaciones Científicas De Investigación
Photophysical Characterization in Biological Applications
Chlorosyl compounds, such as chlorins, are significant in biological applications due to their photophysical properties. Research on water-soluble chlorins has shown their suitability for biomedical applications owing to their high aqueous solubility and attractive photophysical properties. These compounds exhibit absorption bands in the blue and red regions, modest fluorescence yield, long singlet excited-state lifetime, and high yield of intersystem crossing to the triplet state, making them suitable for various biomedical applications (Borbas et al., 2008).
Environmental Risk in Drip Irrigation Systems
Chlorosyl compounds, specifically chlorine, are used in drip irrigation systems using reclaimed water. This method effectively controls emitter bio-clogging. However, it poses risks to soil microbial communities and soil health. Research indicates that chlorine's bactericidal action significantly decreases microbial diversity and alters microbial community structure. This alteration impacts soil enzyme activity and the absorption of nutrients, affecting the yield and quality of crops like spring maize. This insight is crucial for managing reclaimed water network systems and maintaining soil health (Song et al., 2019).
Propiedades
Número CAS |
12301-79-0 |
|---|---|
Nombre del producto |
Chlorosyl |
Fórmula molecular |
ClO |
Peso molecular |
51.45 g/mol |
InChI |
InChI=1S/ClO/c1-2 |
Clave InChI |
NHYCGSASNAIGLD-UHFFFAOYSA-N |
SMILES |
[O]Cl |
SMILES canónico |
[O]Cl |
Sinónimos |
chlorine oxide (ClO) chlorosyl chlorosyl ion |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)
